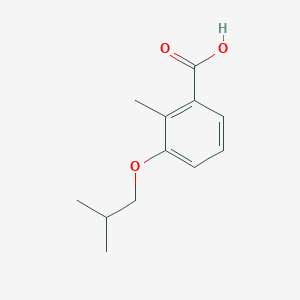

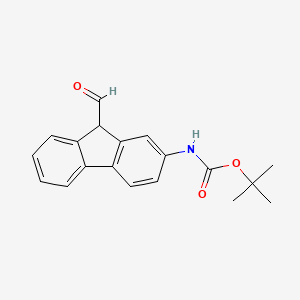

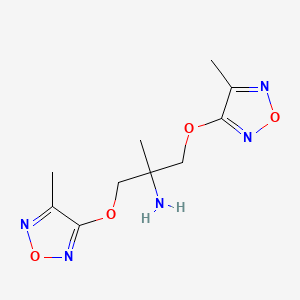

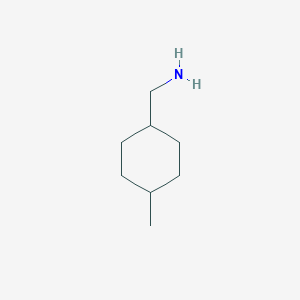

![molecular formula C7H6N4O3 B3130121 Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate CAS No. 34102-77-7](/img/structure/B3130121.png)

Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate

Overview

Description

Synthesis Analysis

Triazid can be synthesized using electrochemical methods and ESR spectroscopy. In aqueous acidic media, it undergoes irreversible reduction on a glassy carbon electrode, forming 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine. In dimethylformamide (DMF), the reduction occurs in two stages, controlled by second-order kinetics. The first stage involves self-protonation of intermediate products, while the second stage corresponds to the formation of a dianion radical. The presence of ion pairs affects the reversibility of the second peak in the transformation .

Molecular Structure Analysis

The molecular structure of Triazid consists of a 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide moiety. The compound exists as a monohydrate. The exact arrangement of atoms and bonds can be visualized using X-ray crystallography or computational methods .

Chemical Reactions Analysis

Triazid undergoes electroreduction in both aqueous and aprotic media. In aqueous acidic conditions, it is reduced irreversibly, forming 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine. In DMF, the reduction occurs in two stages, with the second stage corresponding to the formation of a dianion radical. The presence of ion pairs affects the reversibility of the second peak in the transformation .

Scientific Research Applications

Synthesis and Structural Characterization

Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate, and its derivatives, have been extensively studied for their synthesis and structural characteristics. Haj et al. (2000) synthesized derivatives of this compound and examined their crystal structures via X-ray diffraction, highlighting the possibilities for metal ion binding based on molecular orbital results (Haj et al., 2000). Additionally, Dobado et al. (2000) performed ab initio calculations on various forms of the compound, providing insights into its electronic properties and coordination mode preferences (Dobado et al., 2000).

Potential Biological Activity

The compound's derivatives have shown promise in biological activities. For instance, Massari et al. (2017) developed procedures for synthesizing derivatives that may be useful for preparing biologically active compounds, with one compound showing potential as an influenza virus RNA polymerase inhibitor (Massari et al., 2017). Titova et al. (2019) synthesized structural analogs of the compound, evaluating them for tuberculostatic activity and analyzing structure-activity relations (Titova et al., 2019).

Chemical Transformations and Applications

The compound undergoes various chemical transformations, which are crucial for synthesizing different derivatives. For example, Pryadeina et al. (2008) studied its cyclisation and isomerisation, which depend on solvent type and the length of substituents (Pryadeina et al., 2008). Also, reactions with α,β-unsaturated carbonyl compounds were explored by Lipson et al. (2003), leading to the formation of various alkylated heterocycles (Lipson et al., 2003).

Antioxidant Properties

Bayazeed and Alnoman (2020) synthesized polyheterocyclic ring systems incorporating the triazolo[1,5-a]pyrimidine skeleton, identifying compounds with significant antioxidant activity (Bayazeed & Alnoman, 2020).

Mechanism of Action

Properties

IUPAC Name |

methyl 7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c1-14-6(13)4-2-5(12)11-7(10-4)8-3-9-11/h2-3H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSLIXNZOAQABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N2C(=N1)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.